1,3-Bis(benzyloxy)-2-methylpropan-2-ol
Description
1,3-Bis(benzyloxy)-2-methylpropan-2-ol is a synthetic organic compound characterized by a central propan-2-ol backbone substituted with two benzyloxy groups at the 1- and 3-positions and a methyl group at the 2-position. Its molecular formula is C₁₈H₂₂O₃, with a molecular weight of 286.36 g/mol. Structurally, the compound combines hydrophobic benzyloxy moieties with a polar hydroxyl group, conferring unique physicochemical properties such as moderate lipophilicity (predicted logP ≈ 3.5–4.0) and solubility in organic solvents like dichloromethane or ethanol .
Properties
CAS No. |
58020-98-7 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-methyl-1,3-bis(phenylmethoxy)propan-2-ol |
InChI |
InChI=1S/C18H22O3/c1-18(19,14-20-12-16-8-4-2-5-9-16)15-21-13-17-10-6-3-7-11-17/h2-11,19H,12-15H2,1H3 |
InChI Key |
FECUUOZWYYXDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=CC=C1)(COCC2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight structural analogs of 1,3-bis(benzyloxy)-2-methylpropan-2-ol, emphasizing differences in functional groups, physicochemical properties, and applications.
Table 1: Comparative Analysis of Structural Analogs
*Predicted based on structural analogs.
Structural and Functional Differences
Benzyloxy vs. Aryloxy: Compounds with aryloxy groups (e.g., 1,3-bis(aryloxy)propan-2-ol derivatives) exhibit variable electronic and hydrophobic properties depending on the aryl substituent, influencing their antileishmanial activity .
Physicochemical Properties: Lipophilicity: The target compound’s logP (~3.8) is higher than non-methylated analogs (e.g., 1,3-bis(benzyloxy)-2-propanol, logP ~3.2), favoring membrane permeability but reducing aqueous solubility . Polarity: Derivatives with additional polar groups (e.g., 1-(benzylsulfonyl)-3-[4-(trifluoromethoxy)phenoxy]propan-2-ol, logP ~4.5) exhibit enhanced lipophilicity, impacting bioavailability .
Synthetic Routes: Most analogs are synthesized via epichlorohydrin-phenol coupling, but yields vary. For example, 2-(3-(benzyloxy)phenyl)propan-2-ol achieves a 90% yield using optimized conditions , whereas 1,3-bis(aryloxy)propan-2-ol derivatives require tailored reaction parameters for different aryl groups .
Biological and Industrial Applications :
- Antiviral vs. Antiparasitic : The target compound is specialized for antiviral intermediates, while 1,3-bis(aryloxy)propan-2-ol derivatives are optimized for antileishmanial activity .
- Safety Profiles : Compounds like 3-(benzyloxy)-2,2-dimethylpropan-1-ol pose higher hazards (H315, H319, H335) due to reactive methyl and benzyloxy groups, necessitating stringent handling protocols .
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